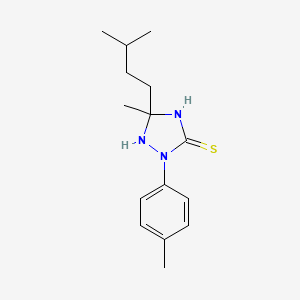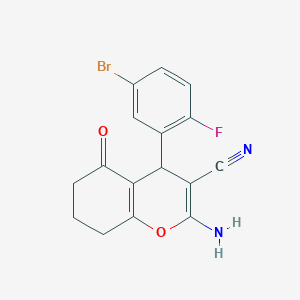![molecular formula C17H12BrN3O2 B11522342 3-bromo-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide](/img/structure/B11522342.png)
3-bromo-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromo group, a hydroxyquinoline moiety, and a benzohydrazide structure
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 8-hydroxyquinoline-5-carbaldehyde. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced hydrazide derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that interfere with essential enzymatic processes. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a crucial role in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide can be compared with other similar compounds such as:
4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide: This compound also contains a bromo group and a benzohydrazide structure but differs in the position of the hydroxy group and the aromatic ring substitution pattern.
3-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide: This compound has a similar hydrazone structure but features a methoxy group instead of a quinoline moiety.
The uniqueness of 3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide lies in its combination of a hydroxyquinoline moiety with a benzohydrazide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12BrN3O2 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12BrN3O2/c18-13-4-1-3-11(9-13)17(23)21-20-10-12-6-7-15(22)16-14(12)5-2-8-19-16/h1-10,22H,(H,21,23)/b20-10+ |
InChI Key |
GKUPVDUJJGVFGI-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C3C=CC=NC3=C(C=C2)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11522263.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11522280.png)
![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11522283.png)
![(Z)-N-(benzyloxy)-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanimine](/img/structure/B11522287.png)

![4-[(E)-(methoxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522296.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11522307.png)
![N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11522310.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate](/img/structure/B11522317.png)
![Ethyl 1-({5,5-dimethyl-2'-oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11522318.png)
![(2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B11522319.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11522322.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522337.png)
